molecular formula C21H26ClNO6 B4039751 N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate

N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate

Cat. No.: B4039751
M. Wt: 423.9 g/mol
InChI Key: VRUWPCIPHVJUKY-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C21H26ClNO6 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1448652 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Detection Methods

Research by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 25B-NBOMe, a structurally related N-benzyl phenethylamine derivative. This study highlights the importance of accurate analytical methods in identifying and quantifying similar compounds, which is crucial for both research purposes and clinical toxicology testing (Poklis et al., 2014).

Pharmacology and Toxicology

Eshleman et al. (2018) studied the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, focusing on their agonist activity at serotonin receptors. This research provides insight into the pharmacological action of these compounds, suggesting potential areas of therapeutic interest and concern regarding toxicity and abuse potential (Eshleman et al., 2018).

Synthesis and Chemical Characterization

Research on the synthesis and characterization of related compounds includes the work by Zuba et al. (2013), who reported on the analytical properties of three new hallucinogenic substances identified in blotter papers. This study underscores the ongoing development and identification of new psychoactive substances and the need for robust analytical techniques to characterize these compounds (Zuba et al., 2013).

Properties

IUPAC Name

N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2.C2H2O4/c1-15-12-18(20)13-16(2)19(15)23-11-10-22-9-8-21-14-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,12-13,21H,8-11,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUWPCIPHVJUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCNCC2=CC=CC=C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate
Reactant of Route 2
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate
Reactant of Route 3
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate
Reactant of Route 4
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate
Reactant of Route 5
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate
Reactant of Route 6
N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate

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